Neohesperidin

Description

Neohesperidin is a natural product found in Citrus maxima, Citrus wilsonii, and other organisms with data available.

Properties

IUPAC Name |

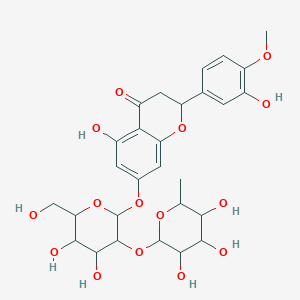

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGKVCXINMKCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-33-3 | |

| Record name | Neohesperidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stability and Degradation Kinetics of Neohesperidin

Forced Degradation Studies

Forced degradation studies on neohesperidin (B1678168) have been conducted to understand its behavior under various stress conditions, providing valuable insights into its inherent stability and informing appropriate storage and handling procedures. ijpsonline.comijpsonline.com Significant degradation has been observed under certain conditions, leading to the formation of various degradation products. ijpsonline.comijpsonline.com

Acid Hydrolysis Susceptibility

This compound is reported to be highly susceptible to degradation under acidic conditions. ijpsonline.comijpsonline.com Studies using high-performance thin-layer chromatography (HPTLC) showed that under acid-induced degradation conditions, the percentage recovery of this compound was found to be very low, indicating extensive degradation. ijpsonline.comijpsonline.com Degradant peaks were observed at specific retention factors (Rf) in chromatograms, suggesting the formation of degradation products. ijpsonline.com While specific kinetic parameters for this compound acid hydrolysis are not extensively detailed in the provided snippets, studies on its derivative, this compound dihydrochalcone (B1670589) (NHDC), indicate that its stability is pH-dependent, with maximum stability generally observed in the pH range of 2–6. oup.comresearchgate.net The degradation of NHDC under acidic conditions has been reported to follow pseudo-first order kinetics. oup.com

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Acid Hydrolysis | Significant degradation | 0 % ijpsonline.comijpsonline.com | 0.76 and 0.95 ijpsonline.com |

Base Hydrolysis Susceptibility

Similar to acidic conditions, this compound is also highly susceptible to degradation under basic hydrolysis. ijpsonline.comijpsonline.com Forced degradation studies have shown a very low percentage recovery of this compound when subjected to base-induced degradation. ijpsonline.comijpsonline.com The presence of distinct degradant peaks in chromatographic analysis further confirms the breakdown of this compound in basic environments. ijpsonline.com While direct kinetic data for this compound base hydrolysis is limited in the provided results, the high degree of degradation observed indicates that basic conditions are detrimental to its stability.

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Base Hydrolysis | Significant degradation | 0 % ijpsonline.comijpsonline.com | 0.58 and 0.95 ijpsonline.com |

Oxidative Stress-Induced Degradation

This compound appears to be less susceptible to oxidative degradation compared to acid and base hydrolysis. ijpsonline.comijpsonline.com Studies have reported a higher percentage recovery of this compound under oxidative stress conditions than under acidic or basic conditions, although some degradation still occurs. ijpsonline.comijpsonline.com The presence of a degradant peak indicates the formation of oxidation products. ijpsonline.com

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Oxidative Stress | Less susceptible degradation | 88.1 % ijpsonline.comijpsonline.com | 0.96 ijpsonline.com |

Photolytic Degradation under UV Radiation

Exposure to UV radiation can induce the degradation of this compound. Studies have shown moderate degradation of this compound under photolytic conditions when exposed to UV radiation. ijpsonline.com A degradant peak is observed, indicating the formation of photolytic degradation products. ijpsonline.com The extent of photodegradation can be influenced by factors such as wavelength and exposure time. mdpi.com

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Photolytic (UV Radiation) | Moderate degradation | 59.9 % ijpsonline.com | 0.95 ijpsonline.com |

Thermal Degradation (Dry Heat)

Thermal stress under dry heat also contributes to the degradation of this compound. Studies have indicated moderate degradation of this compound when subjected to dry heat. ijpsonline.com A degradant peak is observed under these conditions, suggesting the formation of thermal degradation products. ijpsonline.com The rate of thermal degradation is generally temperature-dependent. scielo.brmdpi.com

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Thermal (Dry Heat) | Moderate degradation | 48.8 % ijpsonline.com | 0.94 ijpsonline.com |

Hydrolytic Induced Degradation

Hydrolytic induced degradation, likely referring to degradation in the presence of water under neutral conditions, shows that this compound is less susceptible under these conditions compared to acid or base hydrolysis. ijpsonline.comijpsonline.com A high percentage recovery of this compound has been reported under water-induced degradation, although a degradant peak is still observed. ijpsonline.comijpsonline.com This suggests that while bulk degradation is minimal, some transformation can still occur in the presence of water.

| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |

| Hydrolytic Induced | Less susceptible degradation | 97.6 % ijpsonline.comijpsonline.com | 0.97 ijpsonline.com |

Degradation Product Identification and Characterization

The degradation of this compound dihydrochalcone by human intestinal microbiota has been studied, revealing several degradation products. In vitro studies using human fecal slurries showed the conversion of this compound dihydrochalcone to 3-(3-hydroxy-4-methoxyphenyl)propionic acid or 3-(3,4-dihydroxyphenyl)propionic acid under anoxic conditions. Two transient intermediates identified were hesperetin (B1673127) dihydrochalcone 4'-β-D-glucoside and hesperetin dihydrochalcone researchgate.netacs.org. This suggests a degradation pathway where this compound dihydrochalcone is initially deglycosylated to hesperetin dihydrochalcone 4'-β-D-glucoside, followed by further conversion to the aglycon hesperetin dihydrochalcone researchgate.netacs.org. The hesperetin dihydrochalcone is then hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol (B13840) researchgate.netacs.org.

Forced degradation studies on this compound itself using high-performance thin-layer chromatography (HPTLC) under various stress conditions (acid hydrolysis, base hydrolysis, oxidative stress, hydrolytic degradation, photolytic degradation, and dry heat) also indicated the formation of degradant peaks ijpsonline.com. This compound showed significant degradation under acid and base hydrolysis, with lower degradation observed under hydrolytic and oxidative conditions, and moderate degradation under dry heat and UV radiation ijpsonline.com.

Factors Influencing Stability

pH and Temperature Effects in Aqueous Solutions

The stability of this compound dihydrochalcone in aqueous solutions is significantly affected by pH and temperature researchgate.netresearchgate.net. Accelerated stability studies on diluted aqueous solutions of this compound dihydrochalcone at various pH values (0.5 to 6.0) and temperatures (50, 70, and 90 °C) demonstrated that the degradation follows first-order kinetics and is pH-dependent researchgate.netpsu.eduedpsciences.org. Maximum stability for this compound dihydrochalcone in aqueous solutions was observed around pH 4.5 researchgate.netpsu.eduedpsciences.org. At 20 °C and pH 4.5, the time required for a 10% decrease in the initial concentration of this compound dihydrochalcone was estimated to be 164 days edpsciences.orgnih.gov. Increasing the temperature generally increases the degradation rate researchgate.netnih.govresearchgate.net. For instance, at pH 4.5, the half-life of this compound dihydrochalcone decreased from 195 days at 50°C to 23 days at 90°C nih.gov.

Role of Solvents (e.g., Ethanol (B145695), Glycerol) on Stability

The presence of organic solvents like ethanol and glycerol (B35011) can influence the stability of this compound dihydrochalcone. Studies on the hydrolysis of this compound dihydrochalcone in water-ethanol and water-glycerol mixtures at elevated temperatures (70-90 °C) showed that the degradation followed pseudo-first order kinetics oup.com. The stability of this compound dihydrochalcone in these mixtures appeared to be related, at least in part, to the replacement of water by solvents with lower dielectric constants oup.com. Higher concentrations of ethanol generally led to longer half-lives of this compound dihydrochalcone oup.com. In glycerol solutions, a significant difference in half-life was primarily observed at the highest glycerol concentration tested oup.com. The changes in stability in ethanol-containing media could not be solely explained by differences in apparent pH and ionic strength oup.com.

Enzymatic Degradation by Microbial Systems

This compound can undergo enzymatic degradation by microbial systems. As mentioned in section 10.2, human intestinal microbiota can degrade this compound dihydrochalcone through a series of enzymatic steps, including deglycosylation and hydrolysis researchgate.netacs.orgnih.gov. Specific bacteria like Eubacterium ramulus and Clostridium orbiscindens have been studied for their ability to convert this compound dihydrochalcone and its intermediates acs.orgnih.gov. While E. ramulus and C. orbiscindens were not capable of converting this compound dihydrochalcone directly, E. ramulus could convert hesperetin dihydrochalcone 4'-β-D-glucoside to hesperetin dihydrochalcone and further to 3-(3-hydroxy-4-methoxyphenyl)propionic acid acs.orgnih.gov. Both species were capable of cleaving hesperetin dihydrochalcone to 3-(3-hydroxy-4-methoxyphenyl)propionic acid, a reaction shown to be catalyzed by the phloretin (B1677691) hydrolase from E. ramulus acs.orgnih.gov.

Strategies for Enhancing this compound Stability

Nanoencapsulation with Phospholipid/HP-β-CD Hybrid Nanosystems

Nanoencapsulation has emerged as a strategy to enhance the stability and bioavailability of compounds like this compound. A study developed a dual-carrier nano-liposomal system using phospholipid complexation and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion technologies to improve the solubility and stability of this compound mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. Two formulations, NH-PC (phospholipid complex) and NH-PC-CD (phospholipid/HP-β-CD hybrid), were fabricated mdpi.comresearchgate.netnih.gov. The phospholipid/HP-β-CD hybrid nanosystem (NH-PC-CD) demonstrated enhanced stability against enzymatic degradation in in vitro gastrointestinal simulations compared to the phospholipid complex (NH-PC) and free this compound mdpi.comresearchgate.netnih.gov. Storage stability assessments showed that the HP-β-CD-modified liposomes maintained consistent particle size and high encapsulation efficiency over a period of 30 days mdpi.comresearchgate.netmdpi.comnih.gov. This suggests that nanoencapsulation with phospholipid/HP-β-CD hybrid nanosystems can be an effective strategy for enhancing this compound stability.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 442439 |

| This compound dihydrochalcone | 30231 |

| Hesperetin dihydrochalcone 4'-β-D-glucoside | Not found |

| Hesperetin dihydrochalcone | 107633 |

| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | 69881 |

| 3-(3,4-dihydroxyphenyl)propionic acid | 60636 |

| Phloroglucinol | 609 |

| Ethanol | 702 |

| Glycerol | 753 |

| Hydroxypropyl-β-cyclodextrin | 6991590 |

| Phospholipid | (General term, no single CID) |

Interactive Data Tables

Due to the limitations of this format, interactive data tables cannot be directly generated. However, based on the search results, here are examples of data that could be presented in tables:

Table 1: Effect of Temperature on this compound Dihydrochalcone Half-Life at pH 4.5 (Based on data from nih.gov)

| Temperature (°C) | Half-life (days) |

| 50 | 195 |

| 70 | 62 |

| 90 | 23 |

Table 2: Effect of Ethanol Concentration on this compound Dihydrochalcone Half-Life (Qualitative based on oup.com)

| Ethanol Concentration (% w/w) | Relative Half-life |

| 0 | Shorter |

| 5 | Longer |

| 25 | Longer |

| 50 | Longest |

Table 3: Bioaccessibility of this compound Formulations in In Vitro Gastrointestinal Simulation (Based on data from mdpi.comresearchgate.netnih.gov)

| Formulation | Bioaccessibility (%) |

| Free this compound | 20.85 |

| NH-PC (Phospholipid Complex) | 58.52 |

| NH-PC-CD (Phospholipid/HP-β-CD Hybrid) | 66.35 |

This compound is a flavanone (B1672756) glycoside found naturally in citrus fruits, particularly bitter oranges ( Citrus aurantium ). nih.govatamanchemicals.comchemicalbook.com It is the 7-O-neohesperidose derivative of hesperetin. nih.govwikipedia.org While this compound itself is present in citrus, its derivative, this compound dihydrochalcone (NHDC), is an artificial sweetener produced by the catalytic hydrogenation of this compound. atamanchemicals.comfengchengroup.com This article focuses specifically on the stability and degradation kinetics of this compound and how encapsulation impacts its resistance to enzymatic degradation.

Impact of Encapsulation on Enzymatic Degradation Resistance

Encapsulation has emerged as a strategy to enhance the stability of Neohesperidin (B1678168), particularly against enzymatic degradation. This compound is known to have limitations such as poor aqueous solubility and instability under physiological conditions, which encapsulation aims to address. mdpi.com

Studies have explored the encapsulation of this compound within various delivery systems, such as liposomes. For instance, nano-liposomal systems, including phospholipid complexes (NH-PC) and phospholipid/hydroxypropyl-β-cyclodextrin hybrid systems (NH-PC-CD), have been developed to improve this compound's stability and bioaccessibility. mdpi.comnih.gov These engineered nanosystems demonstrated enhanced stability against enzymatic degradation in in vitro gastrointestinal simulations. mdpi.comnih.gov The NH-PC-CD formulation showed superior bioaccessibility (66.35%) compared to NH-PC (58.52%) and free this compound (20.85%), which was attributed to its enhanced stability against enzymatic degradation. mdpi.comnih.gov

Encapsulation within liposomes assembled from lecithin (B1663433) and cholesterol, further coated by a conjugated pectin-chitosan (P-CH) layer, has also shown promise in protecting this compound during simulated gastrointestinal digestion. tandfonline.com Uncoated liposomes retained only 20% of the this compound after 15 minutes in the gastric phase, whereas the coated liposomes retained 72% in the gastric phase and 78% in the intestinal phase. tandfonline.com This highlights the protective effect of the encapsulation matrix, particularly the outer coating, against the enzymatic environment of the digestive system.

The mechanism by which encapsulation enhances resistance to enzymatic degradation involves creating a physical barrier that reduces the interaction between the enzyme and the encapsulated this compound. This barrier can be provided by the encapsulating material, such as phospholipids, cyclodextrins, or biopolymer coatings like chitosan (B1678972) and pectin. mdpi.comtandfonline.com

Detailed research findings indicate that encapsulated this compound maintains better integrity when exposed to simulated enzymatic conditions compared to its free form. The enhanced stability is crucial for preserving the compound's bioactivity and improving its delivery to target sites. mdpi.comnih.govtandfonline.com

The following table summarizes some research findings on the impact of encapsulation on this compound stability during in vitro digestion:

| Formulation | Retention after Gastric Phase (15 min) | Retention after Intestinal Phase |

| Free this compound | Not specified in source | 20.85% (Bioaccessibility) mdpi.com |

| Uncoated Liposomes | 20% tandfonline.com | Not specified in source |

| NH-PC Liposomes | Not specified in source | 58.52% (Bioaccessibility) mdpi.com |

| NH-PC-CD Liposomes | Not specified in source | 66.35% (Bioaccessibility) mdpi.com |

| P-CH Coated Liposomes | 72% tandfonline.com | 78% tandfonline.com |

Note: Bioaccessibility values represent the percentage of the compound released and available for absorption after digestion, which is influenced by stability against enzymatic degradation.

These findings demonstrate that encapsulation significantly improves the resistance of this compound to enzymatic degradation, leading to higher retention and potential bioaccessibility in simulated gastrointestinal conditions. mdpi.comnih.govtandfonline.com

Advanced Extraction and Purification Methodologies for Neohesperidin

Modern Extraction Techniques

Several advanced extraction techniques have been explored for isolating neohesperidin (B1678168) from citrus sources. These methods often offer advantages over traditional solvent extraction, such as reduced processing time, lower energy consumption, and higher extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE) Parameters and Efficiency

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, accelerating the mass transfer of compounds from the matrix into the solvent. researchgate.net Key parameters influencing MAE efficiency include solvent characteristics, solvent volume, exposure time, temperature, particle size of the plant material, microwave power, and the type of equipment used. researchgate.net

Studies have demonstrated that MAE can be a more efficient method for extracting phenolic compounds, including flavonoids like this compound, compared to conventional methods like Soxhlet extraction. nih.govresearchgate.net For instance, research on extracting phenolic compounds from orange waste, which contained this compound, showed higher extraction yields with MAE using aqueous solutions of ethanol (B145695) or acetone (B3395972) compared to Soxhlet extraction. nih.gov Optimized MAE conditions using 50% ethanol at 75 °C for 10.8 minutes resulted in a yield of 20.2 g/100 g of orange waste on a dry basis. nih.gov Similarly, using 50% acetone at 75 °C for 15 minutes yielded 16.7 g/100 g of orange waste. nih.gov The efficiency of MAE is attributed to the rapid heating and disruption of plant cell walls caused by microwave energy, facilitating the release of intracellular compounds. researchgate.net

Ultrasound-Assisted Extraction (UAE) Approaches

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures. This phenomenon enhances mass transfer and improves the contact between the solvent and the plant matrix, leading to increased extraction efficiency. nih.govmdpi.com UAE is considered a simple, easy, and environmentally friendly technique that generally consumes less solvent and requires shorter extraction times compared to conventional methods. researchgate.netmdpi.com

Various approaches utilizing UAE have been applied to the extraction of this compound. Ultrasound-assisted aqueous two-phase extraction (UA-ATPE) has been explored for the simultaneous extraction and preliminary purification of this compound, along with other compounds like synephrine (B1677852) and naringin (B1676962), from Citrus aurantium L. fruitlets. mdpi.comnih.govresearchgate.net One study using UA-ATPE with an optimized system of 20.60% (w/w) K₂CO₃ and 27% (w/w) ethanol, a solvent-to-material ratio of 45.17:1, 120-mesh particle size, 50 °C extraction temperature, 30 minutes extraction time, and 80 W ultrasonic power achieved a this compound extraction yield of 89.27 mg/g. nih.govresearchgate.net This yield was reported to be over eight times higher than that obtained by conventional UAE using traditional solvents. nih.govresearchgate.net UAE via sonotrode has also been shown to significantly increase the recovery of phenolic compounds from orange by-products compared to conventional maceration. mdpi.com

Supercritical Fluid Extraction (SFE) Considerations and Applications

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. jeires.com Supercritical fluids, such as supercritical carbon dioxide (SC-CO₂), possess high diffusivity and low viscosity, allowing for efficient penetration into the plant matrix and effective dissolution of target compounds. jeires.com SFE is considered a solvent-free and environmentally friendly alternative to conventional methods, offering advantages like superior selectivity, efficiency, and mild operating conditions, which are particularly beneficial for extracting thermolabile compounds. jeires.comnih.govresearchgate.net

For this compound extraction, SC-CO₂ is often used, sometimes with a co-solvent like ethanol to enhance the solubility of polar compounds. researchgate.netresearchgate.net Studies have investigated the effect of parameters such as extraction pressure, extraction time, and the concentration of ethanol as a co-solvent on the yield of this compound. researchgate.netresearchgate.net Increasing extraction pressure and extraction time have been shown to improve the extraction yield. researchgate.netresearchgate.net The addition of ethanol as an assistance solvent to SC-CO₂ also increased the extraction yield, with higher ethanol concentrations generally leading to better results. researchgate.netresearchgate.net One study reported an improvement in this compound extraction yield by about 162.22% compared to conventional ethanol extraction when using SFE with ethanol as an auxiliary solvent. researchgate.netresearchgate.net SFE has been successfully applied for the obtainment of flavonoids from pomelo peel, demonstrating its suitability for extracting compounds like this compound. researchgate.net

Deep Eutectic Solvents (DES) as Green Extraction Media

Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than that of their individual components. mdpi.com DES are considered promising green and efficient solvents for the extraction of natural products, including flavonoids like this compound. mdpi.commdpi.commdpi-res.comdntb.gov.uanih.gov They offer advantages such as good biodegradability, sustainability, low toxicity, and the potential to replace traditional organic solvents. mdpi.comnih.gov

DES have been explored for the extraction of this compound from citrus fruits and peels. mdpi.commdpi.commdpi-res.com Tunable DES can be prepared by mixing different hydrogen-bond donors and acceptors. mdpi.com For instance, a study investigating the extraction of naringin, hesperidin (B1673128), and this compound from Aurantii Fructus found that betaine/ethanediol was a suitable extraction solvent. mdpi.com Another study developed a novel ethanolic two-phase system based on DES and an amphiphilic copolymer for the separation of naringin and this compound from pomelo peel, identifying a DES prepared from tetrabutylammonium (B224687) bromide and glycerol (B35011) as having optimal distribution efficiency for these compounds. mdpi.com DES-based methods have the potential to overcome some limitations of traditional methods, such as being time-consuming and having poor separation selectivity. mdpi.com

Optimization of Extraction Conditions

Optimizing the parameters of the chosen extraction technique is crucial to maximize the yield and purity of this compound. This often involves systematically studying the influence of various factors on the extraction process.

Response Surface Methodology (RSM) for Yield Maximization

Response Surface Methodology (RSM) is a statistical technique widely used for modeling and optimizing processes, including the extraction of bioactive compounds. researchgate.netsemanticscholar.org RSM allows for the evaluation of the effects of multiple factors and their interactions on response variables, such as extraction yield. semanticscholar.org By using experimental designs like central composite design or Box-Behnken design, RSM can determine the optimal conditions for maximizing the extraction yield with a reduced number of experiments compared to full factorial designs. nih.govsemanticscholar.orgmdpi.com

RSM has been extensively applied to optimize the extraction conditions for this compound from citrus sources using various techniques. For SFE, RSM has been used to identify the critical factors for maximum extraction yield, such as extraction pressure, extraction time, and the concentration of ethanol as an auxiliary solvent. researchgate.netresearchgate.netkoreascience.kr Optimization studies have shown that increasing these factors can improve the extraction yield of this compound. researchgate.netresearchgate.netkoreascience.kr In the context of UAE, RSM via Box-Behnken Design has been employed to optimize parameters like the concentration of salt and ethanol in aqueous two-phase systems, solvent-to-material ratio, particle size, temperature, time, and ultrasonic power to maximize the extraction yields of this compound and other compounds. nih.govresearchgate.net For MAE, RSM has been applied to optimize parameters such as temperature, process time, and the percentage of the extraction agent to maximize the extraction yield of phenolic compounds, including this compound, from orange waste. nih.govresearchgate.netmdpi.com These studies demonstrate the effectiveness of RSM in determining optimal extraction parameters for maximizing this compound yield. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comkoreascience.krkribb.re.kroup.com

Here is a table summarizing some research findings on optimized extraction conditions and yields for this compound:

| Extraction Method | Source Material | Optimized Conditions | This compound Yield | Citation |

| UA-ATPE | Citrus aurantium fruitlets | 20.60% K₂CO₃, 27% ethanol, 45.17:1 solvent-to-material ratio, 120-mesh, 50 °C, 30 min, 80 W ultrasonic power | 89.27 mg/g | nih.govresearchgate.net |

| MAE | Orange Waste | 50% Ethanol, 75 °C, 10.8 min | 20.2 g/100 g OW DB | nih.gov |

| MAE | Orange Waste | 50% Acetone, 75 °C, 15 min | 16.7 g/100 g OW DB | nih.gov |

| SFE | Citrus unshiu peel | Optimized for pressure, time, and ethanol concentration | Improved by 162.22% vs ethanol extraction | researchgate.netresearchgate.netkoreascience.kr |

Note: OW DB refers to Orange Waste Dry Basis.

Impact of Solvent Systems (e.g., Ethanol, Acetone, Water Mixtures)

The choice of solvent system is a crucial factor in the efficient extraction of this compound. Research indicates that aqueous solutions of ethanol and acetone are commonly used and effective. nih.govresearchgate.net Studies on microwave-assisted extraction (MAE) from orange waste have shown that both aqueous acetone and ethanol solutions can be effective extraction agents. nih.govresearchgate.net Specifically, a concentration of 50% (v/v) ethanol or acetone in water has been found to maximize the extraction yield in MAE. nih.govresearchgate.net For Soxhlet extraction (SE), aqueous solutions of ethanol and acetone at concentrations of 50%, 75%, and 100% (v/v) have been evaluated. nih.gov While methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297) are frequently used solvents for flavonoid extraction, aqueous acetone solutions are often preferred for extracting high-molecular-weight flavonoid compounds. nih.gov Another study on extracting synephrine, naringin, and this compound from Citrus aurantium L. fruitlets using ultrasound-assisted aqueous two-phase extraction (UA-ATPE) identified an optimal solvent system of 27% (w/w) ethanol. x-mol.comresearchgate.net Deep eutectic solvents (DESs), such as betaine/ethanediol with 40% water, have also been explored as green solvents for extracting this compound, showing higher yields compared to methanol extraction. researchgate.netnih.gov

The efficacy of different solvents can vary depending on the specific citrus species and extraction method employed. For instance, while 80% methanol was recommended for extracting flavonoids from sweet orange, 100% ethanol was found to be more suitable for extracting flavonoids, including this compound and naringin, from ripe and immature bitter Seville oranges. oup.com

Influence of Temperature, Pressure, and Time on Extraction Yields

Temperature, pressure, and extraction time are key parameters influencing the yield of this compound extraction. In MAE of phenolic compounds from orange waste, the independent variables studied included temperature (20 to 75 °C) and process time (10 to 20 min). nih.govresearchgate.net The highest MAE yields were achieved at 75 °C with 50% acetone for 15 min (16.7 g/100 OW) and with 50% ethanol for 10.8 min (20.2 g/100 OW). nih.govresearchgate.net

For pressurized extraction methods, increasing extraction pressure has been shown to improve extraction yield. researchgate.net Extraction yield also tends to increase with longer extraction times. researchgate.net However, for non-volatile solutes, a higher temperature might lead to less extract recovery in supercritical fluid extraction (SFE). mdpi.com Conversely, decreasing temperature and increasing pressure above 200 bar showed increased solubility of hesperidin when using solvents like acetone, methanol, and ethanol at low concentrations (10-30%) in SFE. mdpi.com

In conventional extraction methods, optimal temperatures for total phenolic content recovery have been reported between 60-80 °C. mdpi.com For ultrasound-assisted extraction (UAE), optimal temperatures can range from 26 °C to 60 °C depending on other parameters. mdpi.com Extraction time is also a critical factor, with optimal times varying significantly depending on the method, from a few minutes in UAE (e.g., 5.05 min) to several hours in conventional methods (e.g., 16 h). mdpi.com

Data on the impact of temperature and time on MAE yield of this compound from orange waste using 50% acetone and 50% ethanol is available, illustrating the relationship between these parameters and extraction efficiency. nih.govresearchgate.net

| Solvent System | Temperature (°C) | Time (min) | Extraction Yield ( g/100 OW) |

| 50% Acetone | 75 | 15 | 16.7 |

| 50% Ethanol | 75 | 10.8 | 20.2 |

Note: Data derived from total phenolic compound yield where this compound is a main component. nih.govresearchgate.net

Solid-Liquid Ratio and Particle Size Effects

The solid-liquid ratio and particle size of the plant material are important factors affecting extraction efficiency. A higher solid-liquid ratio (meaning more solvent per unit of solid material) generally leads to increased extraction yield as it allows for better dissolution of the target compounds. Studies have investigated the influence of the solid-to-solvent ratio on extraction yields. researchgate.netnih.govresearchgate.net For instance, in the optimization of hesperidin extraction, increasing the liquid/solid ratio from 10:1 to 80:1 mL/g resulted in a significant increase in yield. scielo.br An optimal solid-to-liquid ratio of 1:50 g/mL was identified for conventional extraction of phenolic compounds from grape marc. mdpi.com In UA-ATPE of this compound, a solvent-to-material ratio of 45.17:1 (g:g) was found to be optimal. x-mol.comresearchgate.net For extraction using deep eutectic solvents, an optimal solid/liquid ratio of 1:100 g/mL has been reported. researchgate.netnih.gov

Particle size also plays a role, as smaller particle sizes increase the surface area available for solvent interaction, potentially leading to higher extraction yields. nih.gov Optimal particle sizes have been determined for the extraction of various phenolic compounds. For example, a particle size of 120-mesh was optimal for the UA-ATPE of this compound from Citrus aurantium fruitlets. x-mol.comresearchgate.net Superfine powdered plant material with a particle diameter size (D90) less than 50 µm has been used for enhanced extraction. scielo.br

Purification Strategies

Following extraction, purification steps are necessary to isolate this compound and enhance its purity. Common strategies include chromatographic techniques and crystallization. deascal.com

Chromatographic Purification Techniques (e.g., Macroporous Resin Adsorption)

Chromatographic methods, particularly macroporous resin adsorption, are widely used for the purification of flavonoids like this compound. Macroporous resins offer advantages such as strong adsorption, easy desorption, good mechanical strength, reusability, and low fluid resistance. google.com

Studies have demonstrated the effectiveness of macroporous resin column chromatography for purifying this compound from citrus extracts. nih.govgoogle.compatsnap.comcapes.gov.br For example, D101 macroporous resin has been successfully employed. nih.govgoogle.compatsnap.comgoogle.com In one purification protocol, after initial loading, the D101 resin was washed with water to remove impurities, followed by elution with aqueous ethanol solutions. google.compatsnap.com Eluting with 55% aqueous ethanol was found effective for eluting this compound. nih.govcapes.gov.br Another method used a gradient elution with 20% and then 65% low-carbon alcohol (ethanol). google.com The use of macroporous resin can significantly increase the purity of this compound in the crude extract. nih.govgoogle.comcapes.gov.br For instance, treatment with D101 resin increased this compound purity from 4.92% in the crude extract to 58.22%, with a recovery of 68.97%. nih.govcapes.gov.br

Macroporous resin adsorption is often used as a preliminary purification step before further techniques like high-speed counter-current chromatography (HSCCC) to achieve higher purity. nih.govgoogle.compatsnap.comcapes.gov.br

Crystallization Processes

Crystallization is a common method for purifying this compound, often following extraction and initial purification steps. deascal.com This process involves dissolving the crude this compound in a suitable solvent, concentrating the solution, and then allowing the this compound to crystallize out. google.com

Recrystallization can be employed to further enhance the purity of crude this compound crystals. google.com The temperature during crystallization and recrystallization is critical for yield and purity. Maintaining temperatures below 15°C has been reported for crystallization, and below 5-10°C for recrystallization to ensure good yield and purity. google.comgoogle.com Assisting precipitation with agents like 5% (NH₄)₂SO₄/NaCl can also be part of the crystallization process to obtain crude this compound. google.com Dissolving the crude product in a solvent like 65% low-carbon alcohol (ethanol), concentrating, cooling, and recrystallizing below 15°C yields the purified this compound product. google.com

Crystallization from methanol at freezing temperatures has also been used for purifying hesperidin, a related flavanone (B1672756), and repeating the crystallization process improved purity. smujo.id

Derivatization and Chemical Modification Studies of Neohesperidin

Synthesis of Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC)

This compound dihydrochalcone (NHDC) is a significant derivative of this compound, known for its intense sweetness. Its synthesis typically involves the hydrogenation of this compound.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a common chemical method for synthesizing NHDC from this compound. This process involves the addition of hydrogen to the double bond in the chalcone (B49325) structure of this compound, leading to the formation of the dihydrochalcone. Various catalysts can be employed in this reaction.

One method involves dissolving this compound in an alkaline solution, such as sodium hydroxide (B78521), and then treating it with a catalyst like Raney-nickel under hydrogen pressure. The hydrogenation reaction proceeds, and NHDC is obtained after filtration and pH adjustment. High yields, such as 95%, have been reported using this method with Raney-nickel catalyst. prepchem.com Another approach utilizes palladium on carbon (Pd/C) as a catalyst, achieving high conversion rates (over 98%) under optimized conditions at room temperature and atmospheric pressure. buct.edu.cn The optimal conditions for this method included a specific ratio of this compound to NaOH solution, NaOH concentration, mass ratio of this compound to Pd/C catalyst, stirring speed, and reaction time. buct.edu.cn

Electrocatalytic hydrogenation presents an alternative, cost-efficient method for producing NHDC. This technique involves using an electrochemical cell with a palladium or other suitable catalyst to hydrogenate this compound, potentially even directly from citrus juices. This method avoids the use of strong bases and high-pressure hydrogen typically required in traditional chemical hydrogenation.

Microbial-Driven Hydrogenation Methods (e.g., Yeast-Mediated)

Microbial-driven hydrogenation offers a biocatalytic route for NHDC synthesis, often considered more environmentally friendly than chemical methods. Certain microorganisms, particularly yeast strains, have demonstrated the ability to hydrogenate the C=C bond in chalcones. mdpi.com

Novel yeast-mediated hydrogenation processes have been developed for NHDC synthesis, achieving high yields (over 83%). acs.orgnih.govacs.org Studies have explored the use of yeast strains like Yarrowia lipolytica and Rhodotorula glutinis for this biotransformation. acs.org R. glutinis has shown higher catalytic efficiency compared to Y. lipolytica in some cases, with reported yields of 83.5% in 72 hours. acs.org This biocatalytic approach offers advantages such as superior reaction stability, enhanced safety, and the use of more cost-effective catalysts compared to traditional chemical methods. acs.orgnih.gov

One-Pot Cascade Biosynthesis Approaches

One-pot cascade biosynthesis combines multiple enzymatic or microbial steps within a single reaction vessel to produce the desired compound. This approach can streamline the synthesis of NHDC and related compounds.

A one-pot two-step biosynthesis has been developed that combines yeast-mediated hydrogenation with whole-cell catalytic hydrolysis. acs.orgnih.gov In this process, yeast hydrogenates the C=C bond in this compound to form NHDC, and then Aspergillus niger cells are used to hydrolyze glycosides. acs.orgnih.gov This integrated approach allows for the synthesis of NHDC and potentially further hydrolysis into other sweet compounds like hesperetin (B1673127) dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC). acs.orgnih.gov The conversion and product ratios can be influenced by adjusting catalysts and reaction conditions. nih.gov Another one-pot method involves the ring opening of this compound in a sodium hydroxide solution followed by catalytic hydrogenation reduction to prepare NHDC, and then acid hydrolysis to obtain hesperetin dihydrochalcone. google.com

Enzymatic Synthesis of this compound Ester Derivatives

Enzymatic synthesis provides a regioselective and milder approach to create ester derivatives of this compound, potentially yielding compounds with altered properties.

Lipase-Catalyzed Regioselective Esterification

Lipases are commonly used biocatalysts for esterification reactions due to their high activity and specificity under mild conditions. frontiersin.orgnih.gov Lipase-catalyzed regioselective esterification of this compound allows for the targeted modification of specific hydroxyl groups.

Studies have demonstrated the lipase-catalyzed synthesis of this compound ester derivatives. frontiersin.orgnih.govnih.gov Immobilized lipases, such as Novozym 435, have shown high catalytic efficiency in the esterification of this compound with acyl donors like vinyl propionate. frontiersin.orgnih.gov Optimal conditions for these reactions, including enzyme content, substrate ratio, temperature, and reaction time, have been investigated to maximize conversion rates. frontiersin.orgnih.gov For instance, Novozym 435 achieved a conversion rate of 84.42% in one study. frontiersin.orgnih.gov Another lipase (B570770), Lipase TL IM from Thermomyces lanuginosus, has also been successfully used for the regioselective synthesis of this compound ester derivatives. nih.gov

Data Table: Lipase-Catalyzed Esterification of this compound

| Lipase Used | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Novozym 435 | Vinyl propionate | tert-butyl alcohol | 50 | 18 | 82.1 | frontiersin.orgnih.gov |

| Novozym 435 | Vinyl propionate | t-Pentanol-pyridine | 50 | 24 | 84.42 | frontiersin.orgnih.gov |

| Lipase TL IM | Vinyl esters | Not specified | 52 | ~0.6 (35 min) | 92 | nih.gov |

| Lipozyme RMIM | Vinyl laurate | tert-amyl alcohol-DMSO | 40-55 | ~0.5-0.7 (20-40 min) | High yield | patsnap.com |

Note: Conversion percentages and optimal conditions may vary depending on specific experimental parameters and studies.

Microfluidic Reactor Applications in Derivatization

Microfluidic reactors offer advantages for chemical synthesis, including improved reaction control, efficiency, and reduced solvent usage. Their application in the enzymatic derivatization of this compound has been explored.

Continuous-flow microreactors have been utilized for lipase-catalyzed regioselective synthesis of this compound ester derivatives. nih.govmdpi.comsemanticscholar.org Using Lipase TL IM in a continuous-flow microreactor, high conversion rates (92%) were achieved under optimized conditions, such as a specific substrate molar ratio and temperature, with a relatively short reaction time. nih.gov Microfluidic reactors can enhance the efficiency of enzymatic reactions compared to traditional batch methods. mdpi.comnih.gov The use of microfluidic channels allows for precise control over reaction parameters and continuous processing. patsnap.comrsc.org A method for online synthesis of 6''-O-lauroyl-neohesperidin dihydrochalcone ester using lipase in a microfluidic channel reactor has been reported, highlighting advantages like short reaction time, high selectivity, and high yield. patsnap.com

Impact of Derivatization on Structural Conformation and Reactivity

Chemical modifications of this compound, such as glycosylation or hydrogenation, can significantly impact its three-dimensional structure and chemical behavior. These changes influence how the molecule interacts with its environment and other molecules, thereby affecting properties like solubility and stability.

One notable derivative is this compound dihydrochalcone (NHDC), produced by the alkaline catalysis and subsequent hydrogenation of this compound. atamanchemicals.comresearchgate.net This conversion involves opening the C-ring of the flavanone (B1672756) structure, resulting in a dihydrochalcone. atamanchemicals.com This structural rearrangement from a cyclic flavanone to an open-chain dihydrochalcone fundamentally alters the molecule's conformation. Studies on similar flavonoid inclusion complexes with cyclodextrins have shown that structural changes, such as the presence of a dihydrochalcone structure compared to a flavanone, can influence how the molecule interacts with the cyclodextrin (B1172386) cavity, suggesting different inclusion geometries and interactions. researchgate.net

Glycosylation is another form of derivatization that can affect this compound's properties. For instance, the enzymatic transglycosylation of this compound with cyclodextrin glucanotransferase can produce this compound monoglucoside. nih.govtandfonline.com The addition of a glucose unit to this compound leads to a significant increase in its water solubility, approximately 1500 times higher than that of this compound. nih.govtandfonline.com This enhanced solubility is a direct consequence of the altered molecular structure and increased number of hydroxyl groups available for interaction with water molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, and methylation analysis have been used to confirm the structure of such glycosylated derivatives, indicating specific points of attachment of the additional sugar moieties. nih.govtandfonline.com Changes in chemical shifts observed in NMR spectra upon complex formation or derivatization provide insights into the structural conformation and the specific regions of the molecule involved in interactions or modifications. researchgate.nettandfonline.comnih.gov

While detailed data tables specifically focusing on the impact of various derivatizations solely on the structural conformation (e.g., specific dihedral angles, ring puckering) and intrinsic chemical reactivity (e.g., reaction rates of specific functional groups) of this compound are not extensively detailed in the provided search results, the research highlights the use of spectroscopic methods like NMR and techniques like methylation analysis to elucidate the structures of derivatives and infer changes in their properties.

The formation of inclusion complexes with cyclodextrins, while not a covalent derivatization, is a type of modification that impacts the apparent properties and structural presentation of this compound and its derivatives. Studies using NMR have investigated the inclusion complexes of related compounds like naringin (B1676962) and its dihydrochalcone with β-cyclodextrin, demonstrating that the aromatic rings of the aglycone portion are often included in the cyclodextrin cavity, leaving the disaccharide unit outside. researchgate.net This inclusion affects the molecular environment and can influence reactivity or stability. For this compound dihydrochalcone, NMR analyses have indicated that the B ring is inserted into the cyclodextrin cavity. researchgate.net

The reactivity of this compound can also be influenced by its environment and interactions. For example, the degradation of this compound dihydrochalcone by human intestinal bacteria involves deglycosylation, suggesting that the glycosidic linkage is a site of reactivity influenced by enzymatic activity. researchgate.net This biotransformation leads to the formation of intermediate and final degradation products, highlighting the lability of the glycosidic bond under specific biological conditions. researchgate.net

Data Table: Examples of this compound Modifications and Observed Impacts

| Modification Type | Derivative Example | Analytical Techniques Used | Observed Impact on Properties | Relevant Snippet Index |

| Hydrogenation | This compound Dihydrochalcone | - | Altered molecular conformation (flavanone to dihydrochalcone) | atamanchemicals.com |

| Glycosylation | This compound Monoglucoside | FAB-MS, Methylation Analysis, 1H-NMR, 13C-NMR | Approximately 1500x increase in water solubility; Reduced bitterness | nih.govtandfonline.com |

| Inclusion Complex | This compound Dihydrochalcone + β-Cyclodextrin | 1H-NMR | Inclusion of B ring in cyclodextrin cavity | researchgate.net |

| Biotransformation | Hesperetin dihydrochalcone-7-O-glucoside, Hesperetin dihydrochalcone | - | Deglycosylation (hydrolysis of glycosidic bond) | researchgate.net |

Metabolism and Biotransformation Pathways of Neohesperidin

Phase II Metabolic Reactions

Glucuronidation

Glucuronidation is a major Phase II metabolic pathway for flavonoids, including those derived from neohesperidin (B1678168). This process involves the conjugation of glucuronic acid to the hydroxyl groups of the parent compound or its metabolites, increasing their water solubility and facilitating their excretion. Glucuronide conjugates of hesperetin (B1673127) dihydrochalcone (B1670589) have been observed as metabolites. researchgate.netnih.govsci-hub.se

Sulfation

Sulfation is another important Phase II metabolic reaction that involves the conjugation of a sulfate (B86663) group to hydroxyl groups. Similar to glucuronidation, sulfation increases the polarity of the compounds, promoting their elimination from the body. Sulfated conjugates of this compound metabolites have been identified in vivo. researchgate.netnih.govsci-hub.se

Glutamylation

Glutamylation is a metabolic modification that involves the attachment of a glutamyl group. This type of conjugation has been reported as one of the main metabolic reactions of this compound dihydrochalcone in vivo. researchgate.netnih.govsci-hub.seresearchgate.netrsc.org Glutamylated metabolites of hesperetin dihydrochalcone have been characterized. researchgate.net

N-Butyryl Glycylation

N-Butyryl glycylation is a less common but identified metabolic pathway for this compound dihydrochalcone. This conjugation involves the addition of an N-butyryl glycyl group. researchgate.netnih.govsci-hub.seresearchgate.netrsc.org N-butyryl glycyl hesperetin dihydrochalcone glucuronide, a metabolite that has undergone both glutamylation (specifically N-butyryl glycylation) and glucuronidation, has been characterized. researchgate.net

Lactylation

Lactylation is another metabolic process observed in the biotransformation of this compound dihydrochalcone in vivo. researchgate.netnih.govsci-hub.sersc.org This modification involves the addition of a lactate (B86563) group. Lactylation, along with glutamylation, can influence the solubility and tissue distribution of metabolites.

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites are crucial for understanding its in vivo fate. Studies utilizing techniques such as UHPLC-Q-TOF MS have been employed to systematically characterize these metabolites. sci-hub.se In one study, a total of 19 metabolites of this compound dihydrochalcone were screened in various biological matrices, including plasma, urine, feces, and different tissues (heart, liver, spleen, lung, kidneys, and brain) of rats. nih.govsci-hub.sersc.org Of these, 18 were characterized for the first time in that study. nih.govsci-hub.sersc.org

The metabolic features observed included Phase I hydrolysis reactions and the aforementioned Phase II conjugation reactions. nih.govsci-hub.sersc.org Hesperetin dihydrochalcone has been identified as a key metabolite resulting from the deglycosylation of this compound dihydrochalcone by intestinal microbiota. researchgate.neteuropa.euacs.org Further degradation products like 3-(3-hydroxy-4-methoxyphenyl)propionic acid have also been identified. europa.euresearchgate.net Analytical methods such as HPLC/DAD, MS, and NMR spectroscopy have been used to identify and confirm the structures of these metabolites. europa.eu

Interactive Data Table: Identified Metabolites of this compound Dihydrochalcone in Rat Tissues and Excreta

| Biological Matrix | Number of Metabolites Screened | Number of Metabolites Characterized (in one study) |

| Plasma | 3 | Not specified individually, part of total 18 |

| Urine | 19 | Not specified individually, part of total 18 |

| Feces | 8 | Not specified individually, part of total 18 |

| Heart | 3 | Not specified individually, part of total 18 |

| Liver | 5 | Not specified individually, part of total 18 |

| Spleen | 0 | 0 |

| Lung | 1 | Not specified individually, part of total 18 |

| Kidneys | 2 | Not specified individually, part of total 18 |

| Brain | 2 | Not specified individually, part of total 18 |

| Total | 19 | 18 (characterized for the first time) |

Data Source: nih.govsci-hub.sersc.org

Mechanistic Biological Investigations in Vitro Models

Modulation of Inflammatory Pathways

Neohesperidin (B1678168) and NHDC have demonstrated the ability to modulate various inflammatory pathways in cellular models.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway

Several in vitro studies indicate that this compound can suppress the activity of the transcription factor NF-κB, a key regulator of inflammatory responses. This compound has been shown to inhibit NF-κB activity in osteoclastic cultures. encyclopedia.pubmdpi.com Similarly, this compound dihydrochalcone (B1670589) (NHDC) has been reported to suppress inflammatory responses through the suppression of NF-κB activation, which is closely regulated by TLR4 reception and the subsequent MyD88 pathway. researchgate.netnih.gov Studies investigating the effects of NHDC on high-fat diet-induced glycolipid metabolism disorder in rats also confirmed that NHDC reduced inflammation through the TLR4/MyD88/NF-κB signaling pathway. researchgate.netacs.org

Reduction of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α, IL-8)

This compound and NHDC have been shown to reduce the levels of various pro-inflammatory cytokines in different in vitro models. Treatment with this compound decreased the levels of IL-1β, IL-6, IL-8, and TNF-α in TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes. nih.govencyclopedia.pubmdpi.comcjnmcpu.com this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), exerted an anti-inflammatory effect on macrophage and adipocyte cultures, leading to a significant reduction in the production of TNF-α and IL-6 cytokines. nih.govencyclopedia.pubmdpi.com While NHDC itself had a marginal effect on the suppression of inflammatory responses in a cellular model system, its metabolite DHCA demonstrated potent anti-inflammatory properties by significantly down-regulating the secretion of pro-inflammatory cytokines. researchgate.netnih.gov NHDC has also been shown to inhibit the release of IL-1β, IL-6, and TNF-α in LPS-induced vascular dysfunction models. researchgate.net

Here is a summary of the effects on pro-inflammatory cytokines:

| Compound | Cell Model | Cytokines Reduced | Source |

| This compound | Human rheumatoid arthritis fibroblast-like synoviocytes | IL-1β, IL-6, IL-8, TNF-α | nih.govencyclopedia.pubmdpi.comcjnmcpu.com |

| This compound (NHDC) | Macrophage and adipocyte cultures | TNF-α, IL-6 | nih.govencyclopedia.pubmdpi.com |

| Dihydrocaffeic acid (DHCA) | Macrophage and adipocyte cultures | Pro-inflammatory cytokines (potent effect) | researchgate.netnih.gov |

| This compound (NHDC) | LPS-induced vascular dysfunction models | IL-1β, IL-6, TNF-α | researchgate.net |

Interference with Toll-like Receptor 4 (TLR4) Signaling

This compound dihydrochalcone (NHDC) has been found to interfere with Toll-like Receptor 4 (TLR4) signaling. NHDC down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts in RAW264.7 macrophages. nih.gov This inhibitory effect on the translocation of TLR4 into lipid raft domains plays a significant role in the amelioration of the production of downstream pro-inflammatory molecules. nih.gov The suppression of NF-κB activation by NHDC has been linked to its control over TLR4 reception and the subsequent MyD88 pathway. researchgate.netnih.gov

Effects on Macrophage and Adipocyte Inflammatory Responses

In vitro studies have specifically examined the impact of this compound and its derivatives on the inflammatory responses of macrophages and adipocytes. This compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), demonstrated anti-inflammatory effects on macrophage and adipocyte cultures, resulting in a significant reduction in the production of TNF-α and IL-6 cytokines. nih.govencyclopedia.pubmdpi.com While NHDC had a marginal effect in a cellular model system, its metabolite DHCA showed potent anti-inflammatory properties in RAW 264.7 murine macrophages by significantly down-regulating the secretion of pro-inflammatory cytokines. researchgate.netnih.gov Both NHDC and DHCA were also shown to rescue LPS-induced suppression of oxidative phosphorylation in macrophages, a characteristic associated with anti-inflammatory M2 macrophages. researchgate.netnih.gov

Regulation of Oxidative Stress

This compound and its related compounds have also been investigated for their antioxidant properties in vitro.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound has demonstrated the ability to reduce the accumulation of reactive oxygen species (ROS) caused by oxidative stress induced by TNF-α in human rheumatoid arthritis fibroblast-like synoviocytes. nih.govencyclopedia.pubcjnmcpu.com this compound dihydrochalcone (NHDC) has shown remarkable radical scavenging activity against stable radicals and reactive oxygen species (ROS) in a concentration-dependent manner. jst.go.jpcapes.gov.brresearchgate.net Notably, NHDC was found to be a potent inhibitor of H₂O₂ and HOCl, exhibiting HOCl scavenging activity of 93.5% and H₂O₂ scavenging property of 73.5% in one study, which was higher than that of tested compounds including ascorbic acid and BHT. jst.go.jpcapes.gov.br NHDC could also inhibit protein degradation, plasmid DNA strand cleavage, and cell death induced by HOCl attack in vitro. jst.go.jpcapes.gov.br While the in vitro antioxidant capacity of this compound was found to be relatively weak in one study, its ROS scavenging ability was verified. nih.gov this compound is considered a strong antioxidant with significant free radical scavenging activity. nih.govresearchgate.net

Here is a summary of ROS scavenging activities:

| Compound | ROS Species Scavenged | Notes | Source |

| This compound | ROS (TNF-α induced) | Reduced accumulation in fibroblast-like synoviocytes | nih.govencyclopedia.pubcjnmcpu.com |

| This compound (NHDC) | ·ABTS+, ·O₂⁻, ·OH, H₂O₂, HOCl | Remarkable, concentration-dependent activity; potent against H₂O₂, HOCl | jst.go.jpcapes.gov.brresearchgate.net |

| This compound | Free radicals | Significant scavenging activity | nih.govresearchgate.net |

Activation of Nuclear Factor (Erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) Signaling

The Nrf2/ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of various antioxidant and detoxifying enzymes mdpi.comnih.gov.

Studies involving this compound dihydrochalcone (NHDC), a derivative of this compound, have indicated its ability to activate the Nrf2/ARE pathway in in vitro settings. NHDC has been shown to induce the accumulation of Nrf2 in the nucleus and enhance Nrf2-ARE binding activity acs.orgnih.gov. This activation appears to involve the inhibition of Nrf2 ubiquitination and disruption of the complex between Nrf2 and its repressor protein, Keap1 (Kelch-like ECH-associated protein 1) mdpi.comacs.orgnih.gov. Activation of this pathway by NHDC contributes to its protective antioxidant effects against oxidative damage in vitro. acs.orgsemanticscholar.org

Induction of Phase II Antioxidant Enzymes (e.g., Heme Oxygenase-1, NAD(P)H/quinone oxidoreductase 1)

A downstream effect of Nrf2/ARE pathway activation is the induction of phase II antioxidant and detoxifying enzymes. These enzymes play crucial roles in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles mdpi.com.

This compound dihydrochalcone (NHDC) has been demonstrated in vitro to induce the expression of key phase II antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1). mdpi.comacs.orgnih.govresearchgate.net This induction is mediated through the activation of the Nrf2/ARE signaling pathway. acs.orgnih.govresearchgate.net Increased levels of HO-1 and NQO1 contribute to enhanced cellular antioxidant capacity and protection against oxidative stress. mdpi.com

Impact on Cellular Metabolism

In vitro investigations have also explored the influence of this compound and its derivatives on cellular metabolic processes, particularly in adipocytes and regarding oxidative phosphorylation.

Modulation of Lipid Metabolism in Adipocytes

Studies using adipocyte cell cultures, such as 3T3-L1 cells, have investigated the effects of this compound dihydrochalcone (NHDC) on lipid metabolism. While NHDC itself showed a slight increase in fat deposition in one study, its metabolite, dihydrocaffeic acid (DHCA), significantly reduced fat deposition in 3T3-L1 adipocytes. nih.govencyclopedia.pub

Further research on NHDC and its glycosidic compound (GNHDC) in 3T3-L1 cells indicated that both compounds suppressed triacylglycerol accumulation, lipogenesis, and adipogenesis. mdpi.comnih.govewha.ac.krresearchgate.net They were found to down-regulate the mRNA expression of genes related to fatty acid uptake (e.g., Cd36, Lpl) and lipogenesis/adipogenesis markers (e.g., Srebp1c, Fas, Pparγ, C/ebpα). mdpi.comewha.ac.krresearchgate.net Additionally, these sweeteners up-regulated the mRNA expression of genes involved in β-oxidation (e.g., Acsl1, Acox1, Cpt1α) and fat browning (e.g., Ucp1, Pgc1α, Prdm16). ewha.ac.kr The effects were associated with the down-regulation of the PI3K/AKT/mTOR pathway and activation (phosphorylation) of AMP-activated protein kinase (AMPK). nih.govewha.ac.krresearchgate.net

Here is a summary of the effects of NHDC and GNHDC on gene expression in 3T3-L1 adipocytes:

| Gene Category | Genes Analyzed | Effect (NHDC/GNHDC) |

| Fatty Acid Uptake | Cd36, Lpl | Down-regulated |

| Lipogenesis | Srebp1c, Fas | Down-regulated |

| Adipogenesis | Pparγ, C/ebpα | Down-regulated |

| β-oxidation | Acsl1, Acox1, Cpt1α | Up-regulated |

| Fat Browning | Ucp1, Pgc1α, Prdm16 | Up-regulated |

Effects on Oxidative Phosphorylation

Oxidative phosphorylation is a fundamental process for cellular energy production. In vitro studies using RAW 264.7 murine macrophages have explored the impact of this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), on mitochondrial respiration. nih.govresearchgate.net

Both NHDC and DHCA were shown to rescue the suppression of oxidative phosphorylation induced by lipopolysaccharide (LPS). nih.govresearchgate.net This effect is considered a characteristic associated with anti-inflammatory M2 macrophages. nih.govresearchgate.net While NHDC itself had a marginal effect on suppressing inflammatory responses, its metabolite DHCA exhibited potent anti-inflammatory properties and significantly down-regulated the secretion of pro-inflammatory cytokines. nih.govresearchgate.net

Effects on Bone Cell Biology

In vitro research has also focused on the effects of this compound on bone cells, particularly osteoclasts, which are responsible for bone resorption.

Inhibition of Osteoclastic Differentiation and Bone Resorption

This compound has demonstrated inhibitory effects on osteoclast differentiation and bone resorption in in vitro models. encyclopedia.pubmdpi.combiomol.comnih.gov Studies have shown that this compound inhibits RANKL (receptor activator of NF-κB ligand)-induced osteoclast differentiation in osteoclastic cultures. encyclopedia.pubmdpi.comnih.gov

Mechanistically, this compound has been found to suppress the expression of osteoclastic differentiation markers, such as cathepsin K and TRAP (tartrate-resistant acid phosphatase). encyclopedia.pubmdpi.comnih.gov It also inhibits the activation of the transcription factor NF-κB, which is involved in inflammation, oxidative stress, and free radical production. encyclopedia.pubmdpi.comnih.gov Furthermore, this compound inhibited RANKL-induced activation of NFAT (nuclear factor of activated T-cells) and calcium oscillations, indicating an interference with the RANKL-induced calcium signaling pathway crucial for osteoclast differentiation. mdpi.comnih.gov

Here is a summary of the in vitro effects of this compound on Osteoclast Biology:

| Effect | Mechanism/Markers Involved |

| Inhibition of Osteoclast Differentiation | Inhibits RANKL-induced differentiation |

| Inhibition of Bone Resorption | Demonstrated in in vitro models |

| Suppression of Marker Expression | Cathepsin K, TRAP |

| Inhibition of Signaling Pathways/Factors | NF-κB activation, NFAT activation, Calcium oscillations |

Suppression of Cathepsin K and TRAP Markers

In vitro studies have shown that this compound exerts an anti-osteoclastic effect by inhibiting the expression of osteoclastic markers such as cathepsin K and TRAP (tartrate-resistant acid phosphatase) nih.govencyclopedia.pubnih.gov. Excessive bone resorption by osteoclasts plays a significant role in conditions like osteoporosis nih.gov. Cathepsin K is a cysteine protease involved in bone degradation, and its overexpression can lead to bone mass loss frontiersin.org. TRAP is an iron-binding protein highly present during the generation and differentiation of osteoclasts frontiersin.org. Research indicates that this compound can inhibit RANKL-induced osteoclast differentiation and the expression of these key markers in osteoclastic cultures nih.govencyclopedia.pub.

Influence on RANKL-induced Calcium Signaling Pathway

This compound has been shown to influence the RANKL-induced calcium signaling pathway during osteoclast differentiation in vitro nih.govencyclopedia.pub. RANKL (receptor activator of NF-κB ligand) binding to its receptor RANK activates signaling pathways crucial for osteoclast formation and activity frontiersin.orgresearchgate.net. The calcium signaling pathway is one such pathway that amplifies the activity of NFATc1, a crucial transcription factor for osteoclast differentiation researchgate.net. Studies have reported that this compound reduced osteoclast calcium oscillation, indicating an inhibition of this pathway nih.govencyclopedia.pub.

Promotion of Osteoblastic Proliferation and Differentiation

Beyond its effects on osteoclasts, this compound has also demonstrated the ability to favor the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs) in vitro nih.govresearchgate.net. Osteoblastic differentiation involves the maturation of MSCs into osteoblasts, the cells responsible for bone formation nih.gov. Studies using bone marrow MSCs treated with this compound have shown that the compound can significantly favor MSC proliferation, alkaline phosphatase (ALP) activity, and calcium deposition nih.govresearchgate.netresearchgate.net. ALP is an early marker of osteogenesis that promotes matrix mineralization nih.gov.

Upregulation of Osteogenic Markers (e.g., Runx2, OCN, BMP-2, β-catenin)

This compound treatment in vitro has been associated with the upregulation of several osteogenic markers crucial for osteoblast differentiation and function nih.govnih.govresearchgate.netresearchgate.net. These markers include Runx2, Osteocalcin (OCN), BMP-2 (Bone Morphogenetic Protein 2), and β-catenin nih.govnih.govresearchgate.netresearchgate.net. Runx2 is a primary regulator of osteogenesis in the early stages nih.gov. BMP-2 is also involved in osteogenic differentiation and bone formation pathways nih.gov. Osteocalcin is a late-stage marker of osteoblast differentiation and is involved in bone mineralization. Studies have shown that this compound dose-dependently increased the expression of these osteogenesis-related genes in human bone marrow MSCs nih.govresearchgate.netnih.govresearchgate.net.

Here is a table summarizing the effect of this compound on the expression of selected osteogenic markers in vitro:

| Osteogenic Marker | Effect of this compound |

| Runx2 | Upregulated |

| OCN (Osteocalcin) | Upregulated |

| BMP-2 | Upregulated |

| β-catenin | Upregulated |

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a vital role in regulating the osteoblastic differentiation of MSCs nih.gov. In vitro investigations suggest that this compound promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway nih.govresearchgate.nettandfonline.comnih.gov. Studies have shown that this compound increased the levels of β-catenin protein in MSCs nih.govresearchgate.net. The effects of this compound on osteogenic differentiation were partially blocked by the addition of Dickkopf (DKK1), an antagonist of the Wnt/β-catenin pathway, suggesting that the activation of this pathway is one of the mechanisms of action of this compound nih.govresearchgate.netresearchgate.net.

Interactions with Other Biological Targets

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Beyond its effects on bone cells, this compound has also been investigated for its interaction with other biological targets, such as Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 ubc.camdpi.comnih.gov. Inhibition of DPP-4 is a therapeutic approach for managing type 2 diabetes ubc.camdpi.comnih.gov. While the provided search results primarily discuss the DPP-4 inhibitory potential of flavonoids in general and other specific compounds ubc.camdpi.comnih.govnih.govoatext.com, one source mentions screening thirteen flavonoid compounds in vitro and in silico, identifying this compound dihydrochalcone (NHDC) as a potent, competitive, and selective inhibitor of Cathepsin S nih.gov. Although this is not DPP-4, it indicates this compound's potential to interact with other enzymes. Direct in vitro evidence specifically detailing this compound's inhibition of DPP-4 within the provided search results is limited, with the results focusing more broadly on flavonoid inhibition of DPP-4 or the effects of this compound dihydrochalcone on Cathepsin S.

Neuroprotective Mechanisms in Hippocampal Neurons

In vitro studies have explored the neuroprotective potential of this compound, particularly in the context of conditions mimicking neurodegenerative diseases like Alzheimer's disease. Research using primary cultured hippocampal neurons has demonstrated that this compound can protect against neurotoxicity induced by amyloid-beta (Aβ) peptides. nih.gov Specifically, this compound has been shown to attenuate the neurotoxic effects caused by Aβ₂₅₋₃₅. nih.govrsc.org

One proposed mechanism involves the prevention of neurotoxicity associated with lethal unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.gov this compound achieves this, in part, by blocking the S-nitrosylation of protein-disulphide isomerase (PDI). nih.gov This suggests that the S-nitrosylation of PDI and ER dysfunction may represent synergistic pathological processes relevant to both cerebral ischemia and Alzheimer's disease. nih.gov

Furthermore, studies using SH-SY5Y neuroblastoma cell lines, another in vitro model for neurodegenerative conditions, support the neuroprotective activity of this compound. researchgate.net this compound has been shown to ameliorate aggregated Aβ₂₅₋₃₅ induced reactive oxygen species (ROS) generation and mitochondrial dysfunction in these cells. rsc.orgresearchgate.net This reduction in oxidative stress and improvement in mitochondrial function contribute to the neuroprotective effects observed. rsc.orgresearchgate.net